2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation. In
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- is not fully understood. However, it has been suggested that this compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- has been found to have various biochemical and physiological effects. For example, it has been shown to have anti-inflammatory, anti-cancer, and anti-oxidant effects. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- in lab experiments is its potential to exert multiple effects. This makes it a promising candidate for investigating complex biological processes. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the investigation of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl-. Some possible areas of research include its potential use in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. It could also be investigated as a potential therapy for cancer, neurodegenerative diseases, and cognitive disorders. Additionally, further studies could be conducted to better understand its mechanism of action and to optimize its pharmacological properties.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further investigation. Some of the scientific research applications of 2H-1,4-Benzoxazin-3(4H)-one, 4-ethyl- include its use as a potential anti-inflammatory agent, anti-cancer agent, and anti-oxidant.
properties
IUPAC Name |
4-ethyl-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-11-8-5-3-4-6-9(8)13-7-10(11)12/h3-6H,2,7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBVBCJIYONNNP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)COC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551430 | |
Record name | 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23863-09-4 | |
Record name | 4-Ethyl-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90551430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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